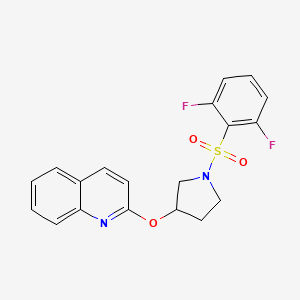

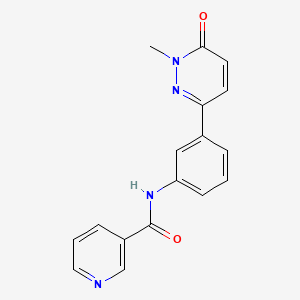

![molecular formula C9H10N2 B2827338 2-乙基吡唑并[1,5-a]吡啶 CAS No. 475174-65-3](/img/structure/B2827338.png)

2-乙基吡唑并[1,5-a]吡啶

描述

2-Ethylpyrazolo[1,5-a]pyridine is a derivative of pyrazolo[1,5-a]pyridine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry .

Synthesis Analysis

The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates having various substituents at the 2- and 4-positions . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The pyrazolo[1,5-a]pyrimidine ring is a heteroaromatic system that admits structural variations in the periphery during ring construction and via later functionalization steps .Chemical Reactions Analysis

The formation of pyrazolo[1,5-a]pyridine derivatives can be achieved via the desulfurization and rearrangement of pyrido[1,2-d]-1,3,4-thiadiazine intermediates . Another approach involves a base-mediated [3 + 2]-cycloannulation strategy using (E)-β-iodovinyl sulfones .科学研究应用

合成与化学性质

- 2-乙基吡唑并[1,5-a]吡啶衍生物已通过各种化学反应合成。例如,合成2-羟基吡唑并[1,5-a]吡啶并在C-3位进行亚硝化、硝化和溴化,表明其反应性和进一步衍生化的潜力(Ochi、Miyasaka、Kanada和Arakawa,1976)。

- 类似地,已合成各种含有1,2,3-三唑部分的吡唑并[1,5-a]嘧啶、吡唑并[5,1-c]三嗪、1,3,4-噻二唑和吡啶衍生物,证明了2-乙基吡唑并[1,5-a]吡啶在形成具有潜在生物活性的不同杂环化合物方面的多功能性(Abdelriheem、Zaki和Abdelhamid,2017)。

光学性质

- 2-乙基吡唑并[1,5-a]吡啶的一些衍生物,特别是2-和2,4-取代的5-氰基吡唑并[1,5-a]吡啶,已被发现无论在稀溶液还是固态中都能显示出蓝色荧光。这表明在材料科学中具有潜在应用,特别是在荧光材料的开发中(Wang、Su、Jia、Wu、Zhang、Ge、Wang和Wang,2015)。

抗癌研究

- 吡唑并[4,3-c]吡啶衍生物,与2-乙基吡唑并[1,5-a]吡啶相关的类别,已被研究其抗癌活性。例如,一些衍生物对人乳腺癌、肝癌和结肠癌细胞系表现出显着的细胞毒活性,证明了2-乙基吡唑并[1,5-a]吡啶衍生物在肿瘤学研究中的潜力(Metwally和Deeb,2018)。

抗氧化活性

- 结构上类似于2-乙基吡唑并[1,5-a]吡啶的[1,2,4]三唑并[1,5-a]吡啶的衍生物已被合成并评估其抗氧化性能。这项研究为利用这些化合物开发潜在抗氧化剂开辟了途径(Smolsky、Мakei、Yanchenko和Роletai,2022)。

作用机制

Target of Action

Similar compounds such as imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

It’s worth noting that compounds with similar structures, like imidazo[1,2-a]pyridine analogues, have been found to exhibit antitumor effects and other biological activities in a variety of cancer cell lines .

Biochemical Pathways

Compounds with similar structures have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . These compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains, which play a key role in the proper regulation of cell proliferation, apoptosis, and gene expression .

Pharmacokinetics

The adme data of similar compounds were predicted, which showed that the compounds had good physicochemical property and biological characteristics .

Result of Action

Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under basic conditions .

未来方向

Pyrazolo[1,5-a]pyridines continue to occupy a special place in medicinal chemistry, but the direct construction of 3-sulfonyl analogues remains unexplored . Future research could focus on exploring this area, as well as further investigating the biological activities and potential applications of 2-Ethylpyrazolo[1,5-a]pyridine .

属性

IUPAC Name |

2-ethylpyrazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-8-7-9-5-3-4-6-11(9)10-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAOUMOATIGETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CC=CC2=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylpyrazolo[1,5-a]pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

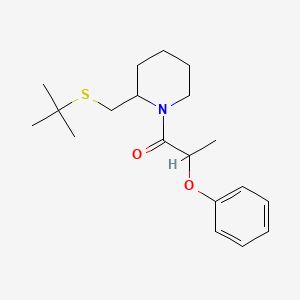

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)

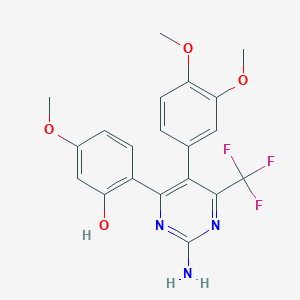

![(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2827261.png)

![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)

![3-(3-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2827263.png)

![methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2827266.png)

![(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-(4-chlorophenyl)piperazin-1-amine](/img/structure/B2827273.png)

![ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2827276.png)